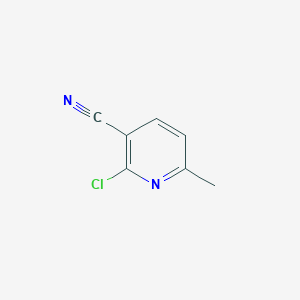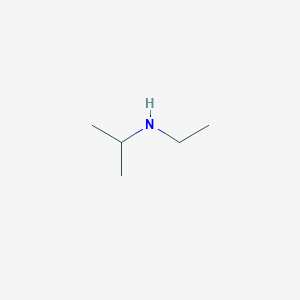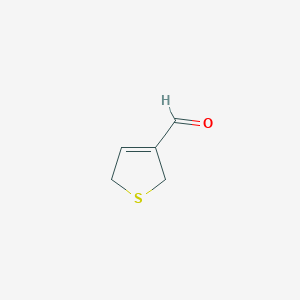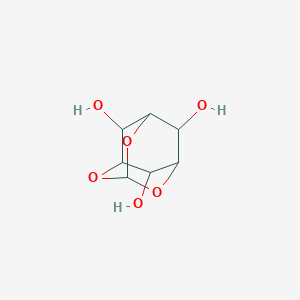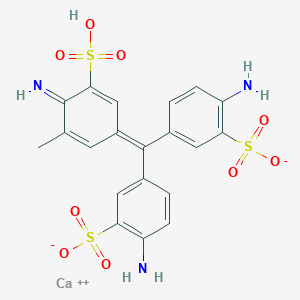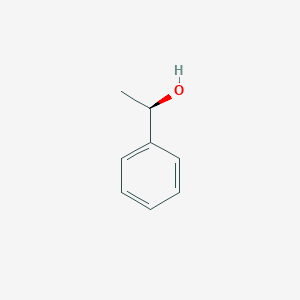
(R)-1-苯基乙醇
描述
(R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.
科学研究应用
医药
(R)-1-苯基乙醇: 由于其抗菌特性,被应用于医疗领域。 它通常被加入到药物制剂中作为防腐剂,通过防止微生物污染来延长产品的保质期 .
化学
在化学领域,(R)-1-苯基乙醇作为手性砌块,用于合成各种药物。 其对映体纯的形式对于制造具有预期功效和减少副作用的药物至关重要 .
材料科学
(R)-1-苯基乙醇: 被应用于材料科学领域,用于合成聚合物和树脂。 它的加入可以赋予材料特定的机械和热学性能,使其适用于专门的应用 .
环境科学
环境科学家将(R)-1-苯基乙醇用于污染物的生物降解。 它作为某些微生物的底物,可以代谢有毒化合物,有助于环境清理工作 .
食品工业
在食品工业中,(R)-1-苯基乙醇由于其玫瑰般的香味被用作香料。 它还被用作天然防腐剂,以保持食品的质量和安全性 .
香料
香料行业看重(R)-1-苯基乙醇的
属性
IUPAC Name |
(1R)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164853 | |
| Record name | Benzenemethanol, alpha-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-69-7 | |
| Record name | (+)-1-Phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-phenylethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenemethanol, alpha-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
11-Sep °C | |
| Record name | (R)-1-phenylethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for producing (R)-1-phenylethanol?
A1: (R)-1-phenylethanol can be produced through various methods, including:
- Asymmetric Bioreduction: Utilizing microorganisms like Lactobacillus kefir [] and Pichia capsulata [] or enzymes like alcohol dehydrogenase (ADH) [, , , ] to enantioselectively reduce acetophenone to (R)-1-phenylethanol.
- Chemoenzymatic Deracemization: Combining chemical oxidation of racemic 1-phenylethanol to acetophenone with enzymatic reduction using ADH [, ] or proteases [, ].
- Kinetic Resolution: Employing lipases [, , , ] or proteases [, ] to selectively resolve racemic 1-phenylethyl acetate, yielding (R)-1-phenylethanol and (S)-1-phenylethyl acetate.
- Asymmetric Hydrogenation: Using chiral iron complexes [, , ] or ruthenium complexes [, ] to catalyze the hydrogenation of acetophenone, yielding (R)-1-phenylethanol.
Q2: What is the enantiomeric purity achievable with these production methods?
A2: Several methods, particularly biocatalytic and chemoenzymatic approaches, can achieve high enantiomeric excess (ee) of (R)-1-phenylethanol, often exceeding 99% [, , , , , , , , , ]. The specific ee achieved depends on the catalyst, reaction conditions, and optimization strategies employed.
Q3: What are the structural characteristics of (R)-1-phenylethanol?
A3: (R)-1-Phenylethanol possesses the following structural features:
- Spectroscopic Data: Detailed 1H, 13C, and 119Sn NMR data are available for (R)-1-phenylethanol and related organotin derivatives [].
Q4: How can the enantiomeric purity of (R)-1-phenylethanol be determined?
A4: Chiral HPLC [, ], gas chromatography [], and circular dichroism (CD) spectroscopy [] are common methods for analyzing the enantiomeric purity of (R)-1-phenylethanol.
Q5: Can you elaborate on the use of (R)-1-phenylethanol in synthesizing specific compounds?
A5: (R)-1-Phenylethanol is a precursor for synthesizing:
- (S)-Rivastigmine: A drug used to treat Alzheimer's disease [].
- (1S, 2S)-1-phenylpropane-1,2-diol: A versatile chiral building block [].
- Chiral 1,2-benzothiazine 1,1-dioxide acetic acid derivatives: Potential aldose reductase inhibitors [].
Q6: What factors influence the activity and enantioselectivity of enzymes used in (R)-1-phenylethanol production?
A6: Several factors impact enzyme performance, including:
- Enzyme Source: Different microorganisms and enzymes exhibit varying activities and enantioselectivities [, , , , , , , ].
- Substrate Concentration: Substrate inhibition is a common phenomenon, and optimizing substrate concentration is crucial for maximizing yield and productivity [, ].
- Co-factor Regeneration: Efficient NADH or NADPH regeneration systems are essential for maintaining enzyme activity, with glucose and isopropanol being common co-substrates [, , , ].
- Reaction Conditions: Parameters like pH, temperature, and solvent composition significantly impact enzyme activity, stability, and enantioselectivity [, , , , , ].
- Enzyme Engineering: Directed evolution and site-directed mutagenesis can tailor enzyme properties, enhancing substrate specificity, enantioselectivity, and tolerance to high substrate concentrations [, ].
Q7: How can the bioreduction process be optimized for industrial applications?
A7: Key optimization strategies include:
- Immobilization: Immobilizing enzymes or cells on suitable supports enhances stability, reusability, and ease of separation [, , , ].
- Process Engineering: Implementing continuous processes using packed-bed bioreactors improves productivity and facilitates process control [].
- Metabolic Engineering: Modifying microbial hosts to enhance enzyme expression, co-factor regeneration, or substrate utilization [, ].
Q8: What role does computational chemistry play in (R)-1-phenylethanol research?
A8: Computational methods contribute to:
- Mechanism Elucidation: Density functional theory (DFT) calculations help unravel the mechanisms of asymmetric hydrogenation catalyzed by chiral metal complexes [, ].
- Catalyst Design: Computational modeling aids in designing and optimizing catalysts with improved activity and enantioselectivity [, , ].
- Structure-Activity Relationship (SAR) Studies: Computational tools facilitate the analysis of how structural modifications to catalysts or substrates influence reaction outcomes [, ].
Q9: What are the environmental implications of (R)-1-phenylethanol production?
A9: Biocatalytic approaches offer several advantages over traditional chemical synthesis, including:
- Mild Reaction Conditions: Reducing energy consumption and waste generation [, ].
- Renewable Resources: Utilizing enzymes derived from renewable sources like microorganisms [, , , , , , , ].
- High Selectivity: Minimizing the formation of unwanted by-products and reducing purification steps [, ].
Q10: What are the potential future directions for research on (R)-1-phenylethanol?
A10: Promising areas include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
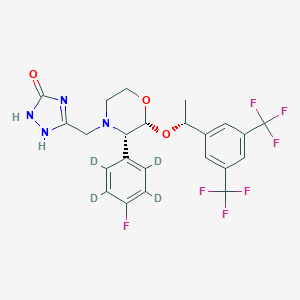
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
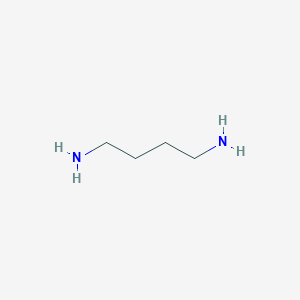

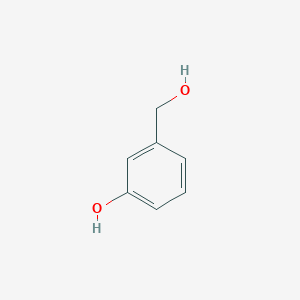
![2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane](/img/structure/B46691.png)

